BACE1 Inhibitor Optimization: 4-Aminopyrimidine Derivative 13g Achieves 26-Fold Potency Gain Over Lead Compound 1
In a medicinal chemistry optimization program, the 4-aminopyrimidine scaffold delivered a 26-fold improvement in BACE1 inhibitory potency over the original lead compound. The optimized 4-aminopyrimidine derivative 13g achieved an IC₅₀ of 1.4 μM versus 37.4 μM for lead compound 1, measured under identical fluorescence resonance energy transfer (FRET) assay conditions [1]. Critically, this 4-aminopyrimidine series also demonstrated blood-brain barrier permeability in a parallel artificial membrane permeability assay (PAMPA), a property not observed for the lead compound and essential for central nervous system target engagement [1]. The 4,6-diaminopyrimidine analog 13c (IC₅₀ = 3.4 μM) further confirmed the scaffold's structure-activity relationship trajectory [1].
| Evidence Dimension | BACE1 enzymatic inhibition (IC₅₀) and blood-brain barrier permeability |
|---|---|
| Target Compound Data | 4-Aminopyrimidine derivative 13g: IC₅₀ = 1.4 μM; PAMPA permeable |
| Comparator Or Baseline | Lead compound 1: IC₅₀ = 37.4 μM; PAMPA not reported as permeable |
| Quantified Difference | 26-fold increase in potency; qualitative gain in predicted BBB penetration |
| Conditions | FRET-based BACE1 enzymatic assay; parallel artificial membrane permeability assay (PAMPA) |
Why This Matters
Demonstrates that the 4-aminopyrimidine core can be optimized to sub-micromolar BACE1 inhibition with BBB permeability, a dual requirement for Alzheimer's disease programs that was not met by the original lead scaffold.
- [1] Xu, X.; Lue, P.; Wang, J.; Xu, F.; Liang, L.; Wang, C.; Niu, Y.; Xu, P. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors. Chem. Biol. Drug Des. 2019, 93 (5), 926–933. DOI: 10.1111/cbdd.13489. PMID: 30667164. View Source
